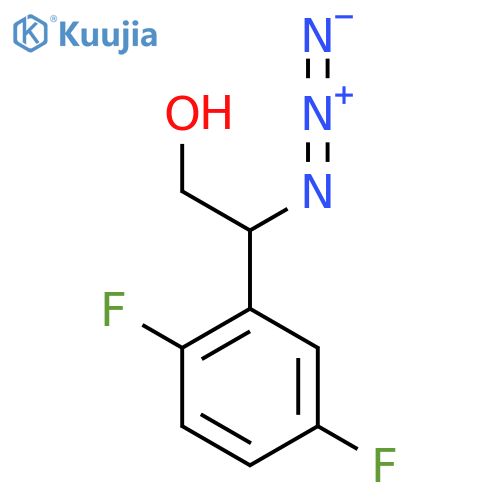

Cas no 2229135-56-0 (2-azido-2-(2,5-difluorophenyl)ethan-1-ol)

2-azido-2-(2,5-difluorophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-azido-2-(2,5-difluorophenyl)ethan-1-ol

- EN300-1753307

- 2229135-56-0

-

- インチ: 1S/C8H7F2N3O/c9-5-1-2-7(10)6(3-5)8(4-14)12-13-11/h1-3,8,14H,4H2

- InChIKey: YVIJTEGINQQIIG-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1C(CO)N=[N+]=[N-])F

計算された属性

- せいみつぶんしりょう: 199.05571818g/mol

- どういたいしつりょう: 199.05571818g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 34.6Ų

2-azido-2-(2,5-difluorophenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1753307-10.0g |

2-azido-2-(2,5-difluorophenyl)ethan-1-ol |

2229135-56-0 | 10g |

$3376.0 | 2023-06-03 | ||

| Enamine | EN300-1753307-1g |

2-azido-2-(2,5-difluorophenyl)ethan-1-ol |

2229135-56-0 | 1g |

$785.0 | 2023-09-20 | ||

| Enamine | EN300-1753307-2.5g |

2-azido-2-(2,5-difluorophenyl)ethan-1-ol |

2229135-56-0 | 2.5g |

$1539.0 | 2023-09-20 | ||

| Enamine | EN300-1753307-0.05g |

2-azido-2-(2,5-difluorophenyl)ethan-1-ol |

2229135-56-0 | 0.05g |

$660.0 | 2023-09-20 | ||

| Enamine | EN300-1753307-0.1g |

2-azido-2-(2,5-difluorophenyl)ethan-1-ol |

2229135-56-0 | 0.1g |

$691.0 | 2023-09-20 | ||

| Enamine | EN300-1753307-1.0g |

2-azido-2-(2,5-difluorophenyl)ethan-1-ol |

2229135-56-0 | 1g |

$785.0 | 2023-06-03 | ||

| Enamine | EN300-1753307-0.25g |

2-azido-2-(2,5-difluorophenyl)ethan-1-ol |

2229135-56-0 | 0.25g |

$723.0 | 2023-09-20 | ||

| Enamine | EN300-1753307-5.0g |

2-azido-2-(2,5-difluorophenyl)ethan-1-ol |

2229135-56-0 | 5g |

$2277.0 | 2023-06-03 | ||

| Enamine | EN300-1753307-0.5g |

2-azido-2-(2,5-difluorophenyl)ethan-1-ol |

2229135-56-0 | 0.5g |

$754.0 | 2023-09-20 | ||

| Enamine | EN300-1753307-10g |

2-azido-2-(2,5-difluorophenyl)ethan-1-ol |

2229135-56-0 | 10g |

$3376.0 | 2023-09-20 |

2-azido-2-(2,5-difluorophenyl)ethan-1-ol 関連文献

-

1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

7. Book reviews

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

2-azido-2-(2,5-difluorophenyl)ethan-1-olに関する追加情報

Introduction to 2-azido-2-(2,5-difluorophenyl)ethan-1-ol (CAS No. 2229135-56-0)

2-azido-2-(2,5-difluorophenyl)ethan-1-ol (CAS No. 2229135-56-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural and functional properties. This compound, featuring a 2,5-difluorophenyl substituent and an azido functional group, presents a versatile scaffold for the development of novel bioactive molecules.

The azido moiety is particularly noteworthy as it serves as a valuable handle for further chemical modifications, including click chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely employed in the synthesis of complex molecular architectures, including drug candidates and probes for biological studies. The presence of the 2,5-difluorophenyl group enhances the electronic properties of the molecule, potentially influencing its interactions with biological targets and improving its pharmacokinetic profile.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. The incorporation of fluorine atoms into pharmaceuticals has been shown to enhance their therapeutic efficacy while reducing side effects. The 2,5-difluorophenyl substituent in 2-azido-2-(2,5-difluorophenyl)ethan-1-ol is expected to contribute to these desirable properties, making it a promising building block for drug discovery.

One of the most compelling applications of this compound is in the synthesis of protease inhibitors. Proteases play crucial roles in various biological pathways, and their inhibition is often a key strategy in treating diseases such as cancer and inflammation. The azido group can be used to introduce site-specific modifications that allow for the precise targeting of protease active sites. Additionally, the 2,5-difluorophenyl group can serve as an anchor point for further derivatization, enabling the creation of highly tailored inhibitors with optimized binding properties.

Recent studies have also explored the potential of this compound in the development of imaging agents. Fluorinated compounds are frequently used in positron emission tomography (PET) scans due to their favorable metabolic properties and high sensitivity. The combination of the azido group and the 2,5-difluorophenyl moiety may allow for the design of probes that can be selectively labeled with radioactive isotopes for diagnostic purposes. This could open up new avenues in precision medicine, where targeted imaging is essential for early disease detection and treatment monitoring.

The synthetic utility of 2-azido-2-(2,5-difluorophenyl)ethan-1-ol extends beyond its applications in drug discovery. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic compounds. The ability to perform cross-coupling reactions at multiple positions on the molecule allows chemists to access a wide range of derivatives with diverse chemical properties. This flexibility is crucial for exploring new chemical space and discovering novel bioactive entities.

In conclusion, 2-azido-2-(2,5-difluorophenyl)ethan-1-ol (CAS No. 2229135-56-0) represents a significant advancement in pharmaceutical chemistry. Its combination of functional groups makes it an ideal candidate for the development of next-generation therapeutics and diagnostic agents. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.

2229135-56-0 (2-azido-2-(2,5-difluorophenyl)ethan-1-ol) 関連製品

- 946327-95-3(3-chloro-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzamide)

- 63206-77-9([1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one)

- 1210317-06-8(2-methoxy-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylbenzene-1-sulfonamide)

- 2228509-90-6(3-5-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylpropanoic acid)

- 1806422-18-3(2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine)

- 878735-47-8(1,3,6,7-tetramethyl-8-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1803480-53-6(3-Amino-5-cyano-4-methoxy-2-(trifluoromethoxy)pyridine)

- 1213103-68-4((1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine)

- 95582-17-5((S)-3-Cbz-amino-2-piperidone)

- 1538467-68-3(2-(3-chloro-2-methoxyphenyl)ethan-1-ol)